molecular formula C13H13NO B3080832 (3-(5-Methylpyridin-2-yl)phenyl)methanol CAS No. 1092569-06-6

(3-(5-Methylpyridin-2-yl)phenyl)methanol

Cat. No. B3080832
M. Wt: 199.25
InChI Key: ZJBWWRCBAGZIMY-UHFFFAOYSA-N
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Description

“(3-(5-Methylpyridin-2-yl)phenyl)methanol” is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “(3-(5-Methylpyridin-2-yl)phenyl)methanol” is characterized by a pyridine ring attached to a phenyl group through a methanol linkage . The InChI code for the compound is 1S/C13H13NO.ClH/c1-10-5-6-13(14-8-10)12-4-2-3-11(7-12)9-15;/h2-8,15H,9H2,1H3;1H .

Scientific Research Applications

Tautomerism in Derivatives

1-Phenyl-3-methylpyrazol-2-in-5-thione, crystallized from methanol, exhibits tautomerism, existing predominantly as the SH-tautomer in solutions (Chmutova et al., 2001).

Catalytic Activity in Carbonylation

The carbonylation of methanol shows enhanced activity with complexes containing pyridine ligands, including those similar to (3-(5-Methylpyridin-2-yl)phenyl)methanol (Kumari et al., 2002).

Organocatalysts for Transesterification

Zwitterionic salts formed with pyridine derivatives, akin to (3-(5-Methylpyridin-2-yl)phenyl)methanol, are effective organocatalysts for transesterification in certain conditions (Ishihara et al., 2008).

Role in Alkene Metathesis Catalysis

Derivatives similar to (3-(5-Methylpyridin-2-yl)phenyl)methanol have been used in Grubbs-type precatalysts for alkene metathesis, showing good activity and stability (Tole et al., 2019).

Synthesis of Novel Complexes

Cu(II)-Phen complex synthesis with 2-amino-4-methylpyridine demonstrates the utility of similar compounds in forming new chemical structures (Novianti & Hansongnern, 2017).

Methylation and Transfer Hydrogenation

The use of methanol for N-methylation of amines and transfer hydrogenation of nitroarenes highlights the role of similar compounds in synthetic chemistry (Sarki et al., 2021).

Supramolecular Architectures

Compounds like (N-(methylpyridin-2-yl)-amidino-O-alkylurea)copper(II) halides, related to (3-(5-Methylpyridin-2-yl)phenyl)methanol, form hydrogen-bonded supramolecular architectures, demonstrating their importance in crystal engineering (Suksangpanya et al., 2004).

Methanol Conversion to Specialty Chemicals

Engineering E. coli for the conversion of methanol to specialty chemicals, utilizing compounds similar to (3-(5-Methylpyridin-2-yl)phenyl)methanol, is a significant development in biotechnology (Whitaker et al., 2017).

Safety And Hazards

“(3-(5-Methylpyridin-2-yl)phenyl)methanol” may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

[3-(5-methylpyridin-2-yl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-5-6-13(14-8-10)12-4-2-3-11(7-12)9-15/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBWWRCBAGZIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(5-Methylpyridin-2-yl)phenyl)methanol

Synthesis routes and methods

Procedure details

92 mg (0.08 mmol) of tetrakis(triphenylphosphine)palladium are added to a suspension, kept under nitrogen, of 849 mg (4.0 mmol) of tripotassium phosphate, 344 mg (2.0 mmol) of 2-bromo-5-methylpyridine and 304 mg (2.0 mmol) of 3-hydroxymethylbenzeneboronic acid in 12 ml of dioxane and 1 ml of water, and the mixture is heated at the boil with stirring for 18 hours. The reaction mixture is cooled to room temperature and partitioned between water and ethyl acetate. The organic phase is dried over sodium sulfate, evaporated, and the residue is chromatographed on a silica-gel column with dichloromethane/methanol as eluent: [3-(5-methylpyridin-2-yl)phenyl]methanol as yellowish oil; LCMS 200.
Quantity
849 mg
Type
reactant
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step Two
Quantity
304 mg
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Quantity
92 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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